molecular formula C17H18N2O3 B2609838 (E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide CAS No. 290835-25-5

(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide

Cat. No.: B2609838
CAS No.: 290835-25-5
M. Wt: 298.342
InChI Key: MCMXDAUUTAGVIO-WOJGMQOQSA-N
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Description

(E)-2-(4-ethylphenoxy)-N'-(4-hydroxybenzylidene)acetohydrazide, also known as EPHA, is a chemical compound that has been studied for its potential use in various scientific research applications.

Scientific Research Applications

Nonlinear Optical Materials

  • A study involving a derivative of the compound demonstrated significant nonlinear optical properties, suggesting its potential application in optical devices like optical limiters and switches. The research highlighted the compound's ability to exhibit two-photon absorption, which is crucial for nonlinear optical applications (Naseema et al., 2010).

Antimicrobial Agents

  • Another research direction explored the synthesis of derivatives that exhibited notable antimicrobial properties. These compounds were tested against various bacterial and fungal strains, indicating their potential as antimicrobial agents. Such studies underscore the compound's versatility and its derivatives' utility in developing new antimicrobial agents (Fuloria et al., 2009).

Supramolecular Chemistry

  • The compound's derivatives have also been studied for their supramolecular architecture, driven by hydrogen bonding. Such structures are pivotal in the development of materials with specific molecular recognition capabilities. The research emphasizes the role of non-covalent interactions in materials science, particularly how hydrogen bonds contribute to the stabilization of molecular structures and potentially influence the properties of the materials (Khalid et al., 2021).

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, it’s important for researchers to confirm product identity and/or purity .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-2-13-5-9-16(10-6-13)22-12-17(21)19-18-11-14-3-7-15(20)8-4-14/h3-11,20H,2,12H2,1H3,(H,19,21)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCMXDAUUTAGVIO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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